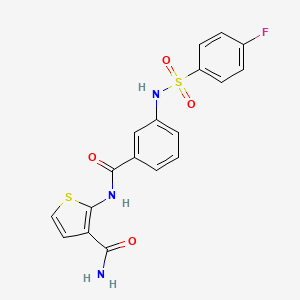

2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O4S2/c19-12-4-6-14(7-5-12)28(25,26)22-13-3-1-2-11(10-13)17(24)21-18-15(16(20)23)8-9-27-18/h1-10,22H,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGONRUHHXGEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation reaction of 4-fluorobenzenesulfonamide with 3-aminobenzoic acid, followed by the coupling of the resulting intermediate with thiophene-3-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Substitution Reactions

The compound’s sulfonamido group (-SO₂-NH-) and thiophene ring provide reactive sites for nucleophilic or electrophilic substitution. While direct evidence for substitution in this specific compound is limited, related thiophene derivatives (e.g., those with sulfonamide groups) undergo substitution via reactions with sulfonyl chlorides . For example, the synthesis of N-aryl-2-sulfonamidobenzamides in patent US20030216449A1 involves reacting amines with sulfonyl chlorides, suggesting potential for analogous transformations .

Reagents/Conditions

-

Sulfonyl chlorides : React with amines to form substituted sulfonamides .

-

Electrophilic reagents : Potential for thiophene ring substitution if activating groups are present.

Oxidation and Reduction

Thiophene derivatives are generally stable, but functional groups like carboxamides or sulfonamides may undergo oxidation/reduction:

-

Reduction : Carboxamide groups (CONH₂) can be reduced to amines (CH₂NH₂) using agents like lithium aluminum hydride (LiAlH₄) .

-

Oxidation : Thiophene rings may oxidize to thiophene oxides under harsh conditions (e.g., KMnO₄/H₂O₂), though specific data for this compound is unavailable .

Key Observations

| Reaction Type | Reagents/Conditions | Likely Products |

|---|---|---|

| Reduction | LiAlH₄ | Thiophene ring amine derivative |

| Oxidation | KMnO₄/H₂O₂ | Thiophene oxide/oxo derivatives |

Hydrolysis

The carboxamide group (-CONH₂) can hydrolyze to a carboxylic acid (-COOH) under acidic or basic conditions:

-

Acidic hydrolysis : Catalyzed by HCl/H₂SO₄ at elevated temperatures .

-

Basic hydrolysis : NaOH in aqueous solutions.

Mechanism

Hydrolysis converts the amide to a carboxylic acid, a common transformation in peptide and amide chemistry .

Cyclization

While the compound’s structure does not inherently suggest cyclization, related thiophene derivatives undergo cyclization via nucleophilic addition or intramolecular reactions . For example, dihydrothiophenes form through Michael addition and subsequent ring closure . If the target compound contains reactive α,β-unsaturated carbonyl groups, analogous cyclization could occur under basic conditions.

Reagents/Conditions

Research Findings and Implications

-

Biological Applications : Sulfonamide-substituted thiophenes exhibit reduced cytotoxicity while retaining activity, as seen in anti-HIV compounds . This suggests potential for the target compound in drug design.

-

Synthetic Flexibility : The presence of multiple reactive sites (thiophene ring, carboxamide, sulfonamide) allows for diverse chemical modifications, enabling tailored functionalization .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

One of the notable applications of this compound is its role as an inhibitor of carbonic anhydrases (CAs), which are zinc-containing enzymes that play a critical role in physiological processes such as respiration and acid-base balance. The inhibition of CAs can lead to therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer.

Anti-Cancer Potential

Research indicates that 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide may modulate pathways related to tumor growth and metastasis. Its structural features suggest potential interactions with key signaling pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Interaction with Enzymes

The compound's sulfonamide group is crucial for its interaction with target enzymes. It is believed to form hydrogen bonds with active site residues, enhancing its inhibitory efficacy against carbonic anhydrases . This mechanism underscores the importance of structural modifications in optimizing the compound's potency.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore the effects of various substituents on the thiophene core. Modifications such as fluorination have been shown to enhance biological activity, suggesting that fine-tuning the molecular structure can lead to improved therapeutic profiles .

Evaluation of Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide exhibited significant cytotoxic effects against various cancer cell lines. The results indicated that compounds with specific substitutions at the thiophene ring showed enhanced potency compared to their non-fluorinated counterparts .

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| A | A549 (Lung) | 12 | High potency observed |

| B | MCF-7 (Breast) | 15 | Moderate potency |

| C | HeLa (Cervical) | 10 | Strong cytotoxicity |

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated favorable absorption and distribution characteristics for this compound, suggesting its potential for oral bioavailability. Studies have shown that modifications to the carboxamide group can significantly influence metabolic stability and half-life in vivo.

Mechanism of Action

The mechanism of action of 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the literature:

*Calculated molecular formula: C₁₉H₁₅FN₄O₄S₂. †Molecular weights derived from HRMS data in . ‡From : 2-(4-methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide.

Key Observations:

- Fluorine vs. Morpholino/Piperidine: The target’s 4-fluorophenylsulfonamido group replaces the morpholino (16-series) or piperidine () sulfonamides. Fluorine’s electronegativity may improve target binding and pharmacokinetics compared to bulkier heterocycles .

- Melting Points: The 16-series analogs exhibit melting points >200°C, with 16h (>250°C) likely due to hydrogen-bonding interactions from the pyrimidine ring . The target’s melting point is unreported but expected to be influenced by fluorine’s polarity.

Biological Activity

2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivatives class, characterized by its unique structural features, including a thiophene ring and multiple functional groups such as sulfonamide and carboxamide. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may act as an enzyme inhibitor or therapeutic agent.

Chemical Structure and Properties

The molecular formula of 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is , with a molecular weight of approximately 419.5 g/mol. Its structure includes:

- Thiophene ring : A five-membered aromatic ring with one sulfur atom.

- Sulfonamide group : Known for its biological activity, particularly in inhibiting certain enzymes.

- Carboxamide group : Contributes to the compound's solubility and reactivity.

Biological Activity Overview

Research indicates that compounds similar to 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide exhibit significant biological activities, particularly as enzyme inhibitors. Notably, sulfonamides have been identified as potent inhibitors of carbonic anhydrases, which are crucial enzymes involved in various physiological processes. The inhibition of these enzymes has therapeutic implications for conditions such as glaucoma and certain types of cancer.

Key Biological Activities

- Enzyme Inhibition : The compound's sulfonamide moiety suggests potential activity against carbonic anhydrases, which could be exploited in treating metabolic disorders.

- Anti-Cancer Properties : Preliminary studies indicate that similar thiophene derivatives may induce apoptosis in cancer cell lines, suggesting potential anti-cancer applications.

- Anti-Inflammatory Effects : The compound may modulate specific cellular pathways involved in inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activity of thiophene derivatives, including 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide:

Table 1: Comparative Biological Activity of Thiophene Derivatives

| Compound Name | Structure Type | Key Functional Groups | Biological Activity |

|---|---|---|---|

| 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide | Thiophene derivative | Sulfonamide, Carboxamide | Carbonic anhydrase inhibition |

| Sulfacetamide | Sulfonamide | Sulfonamide | Antibiotic |

| Acetazolamide | Sulfonamide | Sulfonamide | Carbonic anhydrase inhibition |

| Benzothiazole derivatives | Heterocyclic | Varies | Antimicrobial/antiviral properties |

This comparison highlights the unique structural features of 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide while emphasizing its potential applications in medicinal chemistry.

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Q & A

Q. What are the optimal synthetic routes for 2-(3-(4-fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide, and how can low yields be addressed?

The synthesis of thiophene-carboxamide derivatives often involves sequential coupling reactions, such as sulfonamide formation followed by benzamidation. For example, yields in analogous compounds range from 10% to 60% depending on substituents and reaction conditions (e.g., solvent, temperature, and catalysts) . To improve efficiency:

- Use high-purity starting materials to reduce side reactions.

- Optimize reaction stoichiometry (e.g., excess acyl chloride for complete benzamidation).

- Employ microwave-assisted synthesis to enhance reaction rates and yields.

Low yields (e.g., 10% for compound 16g in ) may arise from steric hindrance or poor solubility; introducing solubilizing groups (e.g., trifluoroethyl) or using polar aprotic solvents (DMF, DMSO) can mitigate this .

Q. What characterization techniques are critical for verifying the structure of this compound?

Full structural elucidation requires:

- NMR spectroscopy : and NMR to confirm substituent connectivity and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl groups) .

- HRMS (ESI) : To validate molecular weight (e.g., calculated vs. experimental m/z values within ±2 ppm error) .

- Melting point analysis : Consistency with literature values (e.g., >250°C for highly crystalline derivatives) .

- HPLC purity assessment : Ensure ≥95% purity for biological testing .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Screen solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy or gravimetric analysis. For low solubility, consider salt formation (e.g., hydrochloride) or nanoformulation .

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the sulfonamide or amide bonds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial or anticancer activity?

- Key modifications :

- Sulfonamide moiety : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding (e.g., Mycobacterium tuberculosis MtrA inhibition) .

- Thiophene ring : Introduce methyl/morpholine groups to improve pharmacokinetic properties (e.g., logP reduction for better bioavailability) .

- Assays :

Q. What computational strategies predict the binding mode of this compound to biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with targets like IKK2 or MtrA. Key residues (e.g., Lys44 in IKK2) may form hydrogen bonds with the carboxamide group .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity data to prioritize derivatives .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Chiral HPLC : Use CHIRALCEL OD columns with ethanol/heptane mobile phases (0.1% diethylamine additive) to separate enantiomers. Optical rotation ([α]D) confirms resolution (e.g., +18.5° vs. -19.5° for enantiomers in ) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What experimental designs address contradictory bioactivity data across studies?

- Dose-response validation : Replicate assays (e.g., triplicate IC measurements) under standardized conditions (pH, serum concentration) .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.